molecular formula C11H11BrN4O B7512695 N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide

N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide

Cat. No. B7512695
M. Wt: 295.14 g/mol
InChI Key: ZQGYONWHZBGCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as BTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a triazole-based compound that has been shown to possess a range of biological activities, including antifungal, antibacterial, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide is not fully understood, but it is thought to involve inhibition of enzymes involved in cell wall synthesis in fungi and bacteria, as well as disruption of microtubule formation in cancer cells. N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and disruption of microtubule formation. Additionally, N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have anti-inflammatory properties, with potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide in lab experiments is its broad-spectrum activity against fungi and bacteria, as well as its potential anticancer properties. Additionally, N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have low toxicity in animal studies, making it a promising candidate for further development. One limitation of using N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for the use of N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide in scientific research. One area of interest is the development of N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide-based drugs for the treatment of fungal and bacterial infections, as well as cancer. Additionally, N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide and to optimize its properties for specific applications.

Synthesis Methods

The synthesis of N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide involves the reaction of 4-bromo-2-methylphenylamine with ethyl bromoacetate to form N-(4-bromo-2-methylphenyl)-2-bromoacetamide. This intermediate is then treated with sodium azide and triethylamine to form N-(4-bromo-2-methylphenyl)-2-azidoacetamide. Finally, the azide group is reduced using palladium on carbon and hydrogen gas to form the desired product, N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to possess antifungal activity against a range of fungi, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans. N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been studied for its potential anticancer properties, with promising results in preclinical studies.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O/c1-8-4-9(12)2-3-10(8)15-11(17)5-16-7-13-6-14-16/h2-4,6-7H,5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGYONWHZBGCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.